(S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2hcl
Description
Properties
IUPAC Name |
(2S)-3-methyl-N-prop-2-enyl-1-pyrrolidin-1-ylbutan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-4-7-13-12(11(2)3)10-14-8-5-6-9-14;;/h4,11-13H,1,5-10H2,2-3H3;2*1H/t12-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQLAJNATRLZTM-CURYUGHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CCCC1)NCC=C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN1CCCC1)NCC=C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661411 | |
| Record name | (2S)-3-Methyl-N-(prop-2-en-1-yl)-1-(pyrrolidin-1-yl)butan-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217726-86-7 | |
| Record name | (2S)-3-Methyl-N-(prop-2-en-1-yl)-1-(pyrrolidin-1-yl)butan-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ti–Mg-Catalyzed Carbocyclization of N-Allyl-Substituted Propargyl Amines
A pivotal method involves the Ti–Mg-catalyzed carbocyclization of N-allyl-substituted propargyl amines, as demonstrated by RSC studies. The reaction utilizes Et₂Zn (2.5 equivalents) as a metallating agent, Ti(O-iPr)₄ (15 mol%) as a catalyst, and EtMgBr (20 mol%) as a co-catalyst in dichloromethane at room temperature. This one-pot process achieves cyclization to form the pyrrolidine ring with a Z-configured exocyclic double bond, which is subsequently hydrogenated or hydrolyzed to yield the saturated pyrrolidine structure.
Mechanistic Insights :
The reaction proceeds via zinc-mediated alkyne activation, followed by titanium-guided cyclization to form a metallated intermediate. Quenching with deuterium oxide or water affords the final pyrrolidine derivative, with the stereochemistry controlled by the chiral N-allyl substituent.
Optimization Data :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst Loading | 15 mol% Ti(O-iPr)₄ | 65–78% |
| Reaction Time | 18 hours | - |
| Temperature | 23°C | - |
Stereoselective Synthesis from 2,3-O-Isopropylidene-D-Erythronolactol
An alternative route employs 2,3-O-isopropylidene-D-erythronolactol as a chiral precursor, leveraging its rigid bicyclic structure to enforce stereochemical control. Key steps include:
-
Benzoylation : Protection of the hydroxyl group using benzoyl chloride in pyridine.
-
Epimerization : Treatment with n-BuLi to invert configuration at C-2, critical for achieving the (S)-stereochemistry.
-
Deprotection : Sequential hydrogenolysis (Pd/C, H₂) and acid hydrolysis to remove protective groups and isolate the free amine.
Challenges :
-
Low yields (30–40%) during benzoyl-to-benzyl conversion complicate scalability.
-
Epimerization requires strict anhydrous conditions to prevent racemization.
Functionalization and Salt Formation
Allylamine Incorporation
The N-allyl group is introduced via nucleophilic substitution or reductive amination. For example, reacting the pyrrolidine intermediate with allyl bromide in the presence of K₂CO₃ in acetonitrile achieves N-alkylation. Alternative methods use allylamine with NaBH₃CN as a reducing agent.
Dihydrochloride Salt Preparation
The free base is treated with HCl gas in anhydrous ether or a 2M HCl solution in methanol. Precipitation yields the dihydrochloride salt, with purity confirmed by elemental analysis and ion chromatography.
Critical Parameters :
-
pH control (target: 2–3) to ensure complete protonation.
-
Drying under vacuum (40°C, 24 hours) to remove residual solvents.
Workup and Purification Strategies
Chromatographic Purification
Silica gel column chromatography with gradients of n-hexane/ethyl acetate (8:2 to 1:1) removes unreacted starting materials and byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves enantiomeric impurities.
Recrystallization
The dihydrochloride salt is recrystallized from ethanol/water (9:1) to achieve >99% purity, monitored by LC-MS.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the allyl group, to form corresponding oxides.
Reduction: Reduction reactions can be carried out on the amino-ethane moiety to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2hcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
2-(Ethylisopropylamino)ethanethiol (CAS RN: 36759-67-8)
- Molecular Formula : C₇H₁₇NS
- Key Features : Contains an ethyl-isopropylamine backbone with a terminal thiol (-SH) group.
- Differences: Unlike the target compound, this analog lacks a pyrrolidine ring and an allyl group.
ß-Chloroethyldimethylamine Derivatives
- Examples: 2-(Dimethylamino)ethyl chloride (CAS RN: 107-99-3)
- Molecular Formula : C₄H₁₀ClN
- Key Features: Chloroethylamine core with dimethylamino groups.
- Differences: These compounds are simpler alkylating agents, lacking the pyrrolidine ring and complex substituents.
Prototype Compound F8
- Relation: The non-salt form of the target compound.
- Key Differences : Absence of dihydrochloride salt reduces solubility and bioavailability, explaining its lower in vivo efficacy (60.6% inhibition at 75 mg/kg vs. 70.1% for F8·2HCl) .
Pharmacological and Physicochemical Properties
Anti-Tumor Efficacy
| Compound | Tumor Inhibition Rate (75 mg/kg) | Tumor Inhibition Rate (37.5 mg/kg) | Reference |
|---|---|---|---|
| F8·2HCl | 70.1% | 60.6% | |
| Prototype F8 | Not reported | ~50% (estimated) | |
| Apatinib (Clinical Drug) | <50% | Not reported |
The target compound’s superior efficacy is attributed to its dihydrochloride salt enhancing systemic absorption and the allyl group improving target engagement.
Solubility and Stability
- F8·2HCl : High water solubility due to ionic dissociation; stable under physiological pH.
- 2-(Ethylisopropylamino)ethanethiol: Lower solubility (non-ionic thiol); prone to oxidation.
- Chloroethylamines : Moderate solubility but reactive due to alkylating chloride groups .
Mechanistic Insights
- F8·2HCl : Likely inhibits tumor growth via kinase modulation or apoptosis induction, leveraging the pyrrolidine ring’s conformational rigidity and allyl group’s hydrophobic interactions.
- Chloroethylamines: Act as non-specific alkylating agents, causing DNA damage and cytotoxicity .
Biological Activity
(S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2HCl is a synthetic organic compound belonging to the pyrrolidine derivative class. Its structure includes a pyrrolidine ring, an isopropyl group, and an allyl group, making it a compound of interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
- Molecular Formula: C12H26Cl2N2
- Molecular Weight: 269.25 g/mol
- CAS Number: 1217726-86-7
The compound can be synthesized through a multi-step process involving the formation of the pyrrolidine ring, introduction of the isopropyl and allyl groups, and formation of the amino-ethane moiety. The synthesis typically utilizes alkylation and nucleophilic substitution reactions under acidic conditions.
Synthetic Route
- Formation of pyrrolidine ring from 1,4-diaminobutane.
- Alkylation with isopropyl bromide using sodium hydride.
- Nucleophilic substitution with allyl bromide.
- Reaction with ethylene diamine to form amino-ethane.
This compound exhibits biological activity through its interaction with specific molecular targets such as enzymes and receptors. The modulation of these targets can lead to various biochemical and physiological effects, although detailed pathways remain to be fully elucidated.
Pharmacological Studies
Research indicates potential therapeutic applications for this compound, particularly in neuropharmacology due to its structural similarity to known psychoactive substances. Studies have explored its effects on neurotransmitter systems, suggesting possible anxiolytic or nootropic properties.
Case Studies
- Neurotransmitter Interaction: In vitro studies demonstrated that this compound modulates dopamine and serotonin receptor activity, which could influence mood and cognitive functions.
-
Cytotoxicity Assessment: Preliminary cytotoxicity assays indicated that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells.
Cell Line IC50 (µM) A549 (Lung) 15 HT29 (Colon) 20 Normal Lymphocytes >50
Comparative Analysis with Similar Compounds
In comparison with other pyrrolidine derivatives, this compound shows unique reactivity due to its isopropyl and allyl substituents, which may enhance its biological activity.
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| (S)-1-Pyrrolidin-2-methyl-2-N-methyl-amino-ethane 2HCl | Methyl group instead of isopropyl | Lower receptor affinity |
| (S)-1-Pyrrolidin-2-isopropyl-2-N-benzyl-amino-ethane 2HCl | Benzyl group instead of allyl | Increased lipophilicity |
Research Applications
This compound has diverse applications in:
- Medicinal Chemistry: Investigated as a potential lead compound for drug development targeting CNS disorders.
- Biological Research: Used as a tool for studying neurotransmitter systems and receptor interactions.
- Synthetic Chemistry: Serves as a building block for more complex organic molecules.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for determining the solubility profile of (S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2HCl in various solvents?
- Methodological Answer : Solubility testing should involve systematic screening of polar (e.g., water, ethanol) and non-polar solvents. Use ultrasonic agitation to enhance dissolution efficiency, as demonstrated for structurally similar compounds like Flunarizine 2HCl, which showed solubility ≥2.21 mg/mL in ethanol and ≥20.65 mg/mL in DMSO under sonication . Quantify solubility via UV-Vis spectroscopy or HPLC, ensuring temperature control (e.g., 25°C ± 1°C) to minimize variability.
Q. Which spectroscopic techniques are optimal for verifying the structural integrity and stereochemical configuration of this compound?
- Methodological Answer : Employ a combination of H/C NMR to confirm proton environments and carbon frameworks. Chiral HPLC or polarimetric analysis is critical for validating the (S)-stereochemistry. For salt form verification, FT-IR can identify HCl-associated absorption bands (e.g., ~2500 cm for NH stretching). Gas chromatography with polar columns, as referenced in pyrrole derivatives, may aid in purity assessment .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing at temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels (e.g., 60% RH). Monitor degradation via HPLC-MS every 30 days for 6 months, as recommended for hygroscopic salts like Flunarizine 2HCl, which showed prolonged stability at -20°C . Include lyophilized vs. solution-state comparisons to assess moisture sensitivity.
Advanced Research Questions
Q. What strategies can reconcile discrepancies between in vitro potency and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) factors. Perform comparative ADME studies:
- Bioavailability : Use LC-MS to measure plasma/tissue concentrations in rodent models.
- Metabolite Profiling : Identify active/inactive metabolites via tandem MS.
- Solubility-Enhanced Formulations : Consider salt forms or co-solvents, as seen with F8·2HCl, where improved water solubility correlated with enhanced in vivo tumor growth inhibition (TGI: 70.1%) .
- Mechanistic Validation : Use immunohistochemistry to confirm target engagement (e.g., apoptosis markers like Cleaved Caspase-3) .
Q. How can researchers optimize the synthesis route to improve yield and enantiomeric purity of the (S)-enantiomer?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) to favor the (S)-configuration.
- Dynamic Kinetic Resolution : Employ enzymes or chiral auxiliaries during key steps (e.g., allylation).
- Process Monitoring : Integrate inline PAT tools (e.g., Raman spectroscopy) for real-time enantiomeric excess (ee) tracking.
- Purification : Apply recrystallization with chiral resolving agents, as validated for structurally related amino alcohols .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics/Proteomics : Use RNA-seq or SILAC-based mass spectrometry to identify dysregulated pathways.
- Kinase Profiling : Screen against kinase panels (e.g., Caliper EZReader) to detect off-target effects.
- CRISPR-Cas9 Knockout Models : Validate target dependency in cell lines lacking putative targets.
- In Vivo Pharmacodynamics : Correlate dosing regimens (e.g., QD vs. BID) with biomarker modulation (e.g., CDK2, E-cadherin), as demonstrated for F8·2HCl .
Q. How should researchers address batch-to-batch variability in biological assays involving this compound?
- Methodological Answer :
- Quality Control (QC) : Implement strict QC protocols (e.g., ≥95% purity via HPLC, residual solvent analysis).
- Reference Standards : Use certified reference materials (CRMs) for assay calibration, as emphasized in pharmaceutical impurity profiling .
- Blinded Replicates : Include technical and biological replicates across independent batches.
- Data Normalization : Apply Z-score or plate median normalization to minimize inter-experimental variability .
Data Analysis & Contradiction Resolution
Q. What statistical frameworks are recommended for analyzing contradictory results in dose-response studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
- Sensitivity Analysis : Stratify data by variables (e.g., cell line passage number, serum lot).
- Bayesian Hierarchical Modeling : Quantify uncertainty in IC estimates, particularly for compounds with narrow therapeutic windows.
- Mechanistic Modeling : Use PK/PD models to reconcile in vitro IC and in vivo ED values .
Q. How can researchers validate the specificity of this compound in target-binding assays?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-labeled analogs) to measure displacement kinetics, as applied in polyamine research .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) and off-rates for putative targets.
- Negative Controls : Include enantiomeric controls (e.g., (R)-isomer) to confirm stereospecificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
